2-Chloro-4-methoxybenzoic acid
Overview
Description
2-Chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is characterized by the presence of a chlorine atom and a methoxy group attached to a benzoic acid core. This compound is a white crystalline solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their substitution . The presence of a chlorine atom and a methoxy group on the benzene ring may influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
It is known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and the nature of their interaction with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-methoxybenzoic acid . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Another method involves the Suzuki–Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with 2-chlorobenzoic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or this compound.
Reduction: Formation of 2-chloro-4-methoxybenzyl alcohol or 2-chloro-4-methoxybenzaldehyde.
Scientific Research Applications
2-Chloro-4-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxybenzoic acid
- 5-Chloro-2-methoxybenzoic acid
- 4-Chloro-2-methylbenzoic acid
Uniqueness
2-Chloro-4-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and methoxy groups on the benzene ring influences its reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-chloro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBANGHTVBPZCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505616 | |
Record name | 2-Chloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21971-21-1 | |
Record name | 2-Chloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns associated with 2-chloro-4-methoxybenzoic acid and similar compounds?
A1: The research highlights that this compound, a chloromethoxybenzoic acid (CBA) derivative, is used in herbicidal preparations []. The presence of such pesticides, including CBA derivatives, in the environment raises concerns due to their potential detrimental effects []. These compounds can be recalcitrant substrates, meaning they are difficult for soil microorganisms to break down, and their presence can inhibit the growth of these microorganisms, potentially impacting soil health and ecosystem function [].
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